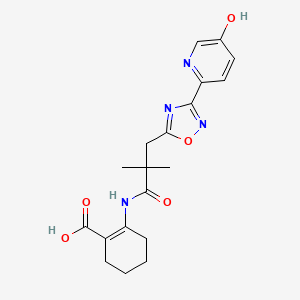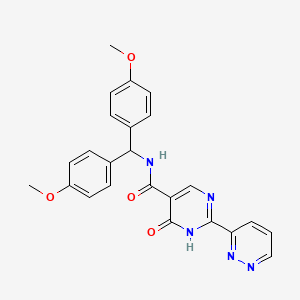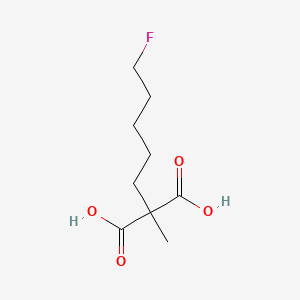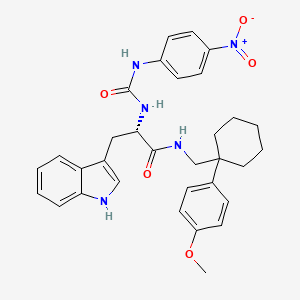![molecular formula C29H31Cl2F3N4O3 B609181 3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride
Übersicht
Beschreibung
ML 786 dihydrochloride is a potent and orally bioavailable inhibitor of Raf kinases, which are part of the mitogen-activated protein kinase (MAPK) pathway. This compound has shown significant inhibitory activity against various Raf isoforms, including V600EΔB-Raf, wild-type B-Raf, and C-Raf, with IC50 values of 2.1, 4.2, and 2.5 nanomolar, respectively . Additionally, ML 786 dihydrochloride inhibits other kinases such as Abl-1, DDR2, EPHA2, KDR, and RET .
Wirkmechanismus
- ML 786 dihydrochloride is a potent Raf kinase inhibitor . Specifically, it targets the B-Raf V600E mutant isoform, wild-type B-Raf, and C-Raf kinases.
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
ML 786 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of several kinases. It has been found to inhibit wild-type B-Raf and C-Raf . It also inhibits Abl-1, DDR2, EPHA2, KDR, and RET tyrosine kinase activity . The IC50 values for V600EΔB-Raf, wt B-Raf, and C-Raf are 2.1, 4.2, and 2.5 nM respectively .
Cellular Effects
ML 786 dihydrochloride has significant effects on various types of cells and cellular processes. It inhibits the kinase phosphorylation of extracellular signal-regulated kinase (ERK) in A375 cells . This inhibition of ERK formation can attenuate tumor growth in melanoma cell xenografts expressing the B-Raf V600E mutation .
Molecular Mechanism
The molecular mechanism of action of ML 786 dihydrochloride involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a potent Raf kinase inhibitor, inhibiting the activity of several kinases including B-Raf V600E, C-Raf, and wild-type B-Raf . This inhibition can lead to a decrease in ERK formation, which can in turn attenuate tumor growth .
Temporal Effects in Laboratory Settings
The effects of ML 786 dihydrochloride can change over time in laboratory settings. For instance, it has been found to strongly inhibit the Raf pathway in vivo following a 75 or 100 mg/kg oral dose
Dosage Effects in Animal Models
In animal models, the effects of ML 786 dihydrochloride can vary with different dosages. For example, it has been found to inhibit the subcutaneous A375 M xenografts in immunocompromised mice when administered at a dosage of 75 mg/kg
Metabolic Pathways
Given its role as a Raf kinase inhibitor, it likely interacts with enzymes or cofactors involved in the MAPK signal transduction pathway .
Vorbereitungsmethoden
The synthesis of ML 786 dihydrochloride involves multiple steps, starting with the preparation of the core naphthyridinone structure. The synthetic route typically includes:
Step 1: Formation of the naphthyridinone core through a cyclization reaction.
Step 2: Introduction of the trifluoromethyl group via a nucleophilic substitution reaction.
Step 3: Coupling of the naphthyridinone core with a benzamide derivative.
Step 4: Formation of the dihydrochloride salt through acid-base reaction.
Industrial production methods for ML 786 dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
ML 786 Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, die in der Verbindung vorhanden sind.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verschiedene Substituenten an den Naphthyridinon-Kern einführen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
ML 786 Dihydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen:
Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle von Raf-Kinasen in zellulären Prozessen zu untersuchen.
Industrie: Verwendung bei der Entwicklung neuer Kinaseinhibitoren und verwandter Pharmazeutika.
5. Wirkmechanismus
ML 786 Dihydrochlorid übt seine Wirkungen aus, indem es die Aktivität von Raf-Kinasen hemmt, die wichtige Bestandteile des MAPK/ERK-Signalwegs sind. Dieser Weg reguliert verschiedene zelluläre Prozesse, darunter Proliferation, Differenzierung und Überleben. Durch die Hemmung von Raf-Kinasen unterbricht ML 786 Dihydrochlorid die Phosphorylierungskaskade, was zu einer verminderten Aktivierung von nachgeschalteten Effektoren wie extrazellulär regulierten Kinasen (ERK) führt . Diese Hemmung führt letztendlich zu einer verringerten Zellproliferation und erhöhter Apoptose in Krebszellen.
Vergleich Mit ähnlichen Verbindungen
ML 786 Dihydrochlorid ist aufgrund seiner hohen Potenz und Selektivität für Raf-Kinasen einzigartig. Ähnliche Verbindungen sind:
Sorafenib: Ein weiterer Raf-Kinase-Inhibitor mit breiterem Kinasehemmungsprofil.
Vemurafenib: Zielt speziell auf die V600E-Mutantenform von B-Raf ab.
Dabrafenib: Hemmt B-Raf und C-Raf mit hoher Selektivität.
Im Vergleich zu diesen Verbindungen bietet ML 786 Dihydrochlorid eine selektivere Hemmung von Raf-Kinasen, was es zu einem wertvollen Werkzeug macht, um spezifische Kinasewege zu untersuchen und gezielte Therapien zu entwickeln.
Eigenschaften
IUPAC Name |
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H/t21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMWHXHMDZCGEX-GHVWMZMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Cl2F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)
![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)






